molecular formula C21H18F2N2O2 B2926817 N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946220-58-2

N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2926817
CAS No.: 946220-58-2
M. Wt: 368.384
InChI Key: ZZQYLRYALXHXQT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group and a dimethylphenyl group attached to a dihydropyridine ring. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the dihydropyridine intermediate.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts alkylation reaction, using a dimethylbenzyl chloride derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The fluorine atoms in the difluorophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the dihydropyridine ring can modulate its activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
  • This compound

Uniqueness

The unique combination of the difluorophenyl and dimethylphenyl groups in the structure of this compound distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c1-13-5-6-14(2)15(10-13)12-25-9-3-4-17(21(25)27)20(26)24-19-8-7-16(22)11-18(19)23/h3-11H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQYLRYALXHXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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